N-(4-Methoxybenzylidene)-4-butylaniline

説明

Historical Context and Significance in Liquid Crystal Science

MBBA emerged as a pivotal material in the field of liquid crystals during the early 1970s. It was one of the first commercially available and technically usable liquid crystals, which made it accessible for widespread fundamental research. researchgate.net Its relatively low melting temperature and the convenient temperature range of its nematic phase were advantageous for experimental studies. tandfonline.com

The significance of MBBA lies in its role as a classic model system for understanding the behavior of nematic liquid crystals. mdpi.comtandfonline.com Its availability and characteristic properties facilitated numerous investigations into the physical and optical phenomena of liquid crystal phases. Researchers have used MBBA extensively to study phase transitions, molecular dynamics, and the effects of external fields (electric and magnetic) on liquid crystal alignment. tandfonline.commdpi.comtaylorandfrancis.com These foundational studies were crucial in advancing the understanding of the mesophases of matter, which are intermediate between conventional liquids and crystalline solids. ontosight.ai While more robust and stable liquid crystals have since been developed for commercial applications like liquid crystal displays (LCDs), the wealth of research conducted on MBBA has provided an invaluable knowledge base that has guided the development of modern liquid crystal technology. researchgate.net

Molecular Structure and Isomerism of MBBA

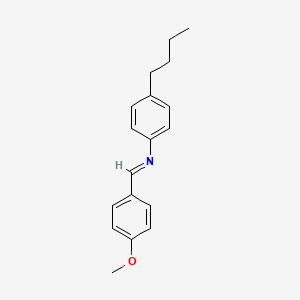

The properties of MBBA as a liquid crystal are a direct consequence of its specific molecular architecture. Its chemical formula is C₁₈H₂₁NO, and its structure is characterized by an elongated, rod-like shape, which is a fundamental requirement for the formation of liquid crystal phases. smolecule.com

The molecule consists of a central rigid core and flexible terminal groups. The rigid core is composed of two aromatic rings linked by an imine group (-CH=N-). One ring is attached to a methoxy (B1213986) group (-OCH₃), and the other is attached to the nitrogen of the imine. The flexible parts are a butyl chain (-C₄H₉) at one end and the methoxy group at the other. smolecule.com This combination of a rigid core and flexible ends allows the molecules to align with each other while maintaining some degree of fluidity. smolecule.com The permanent dipole moment of the molecule is oriented transverse to its long axis, a feature that has made it particularly interesting for dielectric studies. mdpi.comresearchgate.net

Isomerism refers to the existence of different compounds that have the same molecular formula but different arrangements of atoms. uobaghdad.edu.iquobaghdad.edu.iq In the case of MBBA, geometric isomerism can occur around the carbon-nitrogen double bond (C=N) of the imine group. This results in two possible stereoisomers: the trans (or E) isomer and the cis (or Z) isomer. ontosight.ai In the trans isomer, the two aromatic rings are on opposite sides of the double bond, leading to a more linear and elongated molecular shape. The cis isomer has the rings on the same side, resulting in a bent shape. The elongated trans form is the one predominantly responsible for the liquid crystalline behavior, as its rod-like geometry facilitates the parallel alignment necessary for the nematic phase. researchgate.net

Overview of MBBA as a Nematic Liquid Crystal

MBBA is a classic example of a thermotropic liquid crystal, meaning its liquid crystal phases are observed in specific temperature ranges. It is most known for exhibiting a nematic phase. mdpi.comsmolecule.com In the nematic phase, the elongated, rod-like molecules have a long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack positional order, allowing them to flow like a liquid. ontosight.aismolecule.com This combination of liquid-like fluidity and crystal-like orientational order gives rise to the unique properties of the nematic state. mdpi.com

The nematic phase of MBBA exists between the solid crystalline phase and the isotropic liquid phase. The transition from the stable crystalline solid to the nematic phase occurs at approximately 295.3 K (22.2 °C), and the transition from the nematic phase to the clear isotropic liquid (the clearing point) occurs at about 317 K (43.9 °C). mdpi.comnih.gov MBBA can also form multiple metastable crystalline phases, which have slightly different transition temperatures. mdpi.comtandfonline.com

Below is an interactive data table summarizing the key phase transition temperatures for bulk MBBA.

| Transition Name | Symbol | Temperature (K) | Temperature (°C) |

| Glass Transition | Tg | 205 | -68.15 |

| Metastable Crystal to Nematic | TC'N | 294 | 20.85 |

| Stable Crystal to Nematic | TCN | 295.3 | 22.15 |

| Nematic to Isotropic Liquid | TNI | 317 | 43.85 |

Note: The values presented are approximate and can vary slightly based on experimental conditions and sample purity. mdpi.com

The physical properties of MBBA in its nematic phase, such as its negative dielectric anisotropy and response to external stimuli, have been thoroughly investigated. taylorandfrancis.comresearchgate.net These studies have been fundamental to understanding the behavior of nematic liquid crystals and have paved the way for their application in various technologies, most notably display devices. ontosight.ai

Structure

3D Structure

特性

IUPAC Name |

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIWNULTQYHCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025549, DTXSID20860360 | |

| Record name | 4-Methoxybenzilidine-4'-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cloudy light yellow liquid. (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.027 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26227-73-6, 97402-82-9, 221128-17-2 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (p-Methoxybenzylidene)-p-butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26227-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzylidene)-4-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mbba, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097402829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mbba, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221128172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzilidine-4'-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4'-methoxybenzylidene)-4-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S586T4JYNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW7I7NN51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

70 °F (Turbid) (NTP, 1992) | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for N 4 Methoxybenzylidene 4 Butylaniline

Classical Condensation Reactions

Traditional synthesis of N-(4-Methoxybenzylidene)-4-butylaniline relies on condensation reactions typically carried out in a solvent under heating. smolecule.com This approach has been widely used since the compound's initial synthesis, which was a landmark in liquid crystal research as it was the first material to exhibit a nematic liquid crystal phase at room temperature. smolecule.com

The condensation reaction between an aldehyde and an amine can be facilitated by the presence of an acid catalyst. smolecule.com The synthetic pathway involves the nucleophilic attack of the nitrogen atom of 4-butylaniline (B89568) on the carbonyl carbon of 4-methoxybenzaldehyde (B44291). smolecule.com The acid catalyst protonates the hydroxyl group of the intermediate, making it a better leaving group (water) and thus accelerating the rate of imine formation. While specific studies detailing a wide array of acid catalysts for this exact reaction are not prevalent in readily available literature, the general mechanism is a fundamental concept in organic chemistry. The reaction can also proceed under base-catalyzed conditions or simply with heating. acta.co.in

A common laboratory-scale procedure for the synthesis of this compound involves dissolving equimolar amounts of 4-methoxybenzaldehyde and 4-butylaniline in a suitable solvent, such as ethanol, and heating the mixture under reflux. smolecule.comdergipark.org.tr Refluxing allows the reaction to be carried out at a constant, elevated temperature for a sustained period without the loss of solvent. tcu.edu

Following the reaction, the mixture is cooled to room temperature, which decreases the solubility of the product and allows it to crystallize. smolecule.com The crude product is then isolated by filtration. tcu.edu To achieve the high purity (>98%) required for applications like liquid crystal displays, further purification is necessary. smolecule.com The most common purification technique for this compound is recrystallization. smolecule.comuniv-ouargla.dz This process involves dissolving the crude solid in a minimum amount of a hot solvent, such as ethanol, and then allowing the solution to cool slowly. wisc.edumt.com As the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the solvent. mt.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. tcu.eduwisc.edu

| Reactants | Solvent | Conditions | Purification Method | Yield |

| 1-naphthylamine, various aromatic aldehydes | Methanol | Reflux, 3 hours | Poured into cold water, filtered | 74-91% dergipark.org.tr |

| 4-Morpholinoaniline, various carbonyl compounds | Methanol | Reflux, 3 hours | Washed with ether, dried, recrystallized from methanol | Not specified acta.co.in |

| Aniline (B41778), Benzaldehyde (B42025) | Polyethylene glycol (PEG-400) | Room temperature | Not specified | High acta.co.in |

Modern and Environmentally Conscious Synthesis Approaches

In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, solvent-free synthetic methods have gained significant attention. univ-ouargla.dz These techniques aim to increase efficiency, reduce waste, and minimize environmental impact.

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful, environmentally friendly alternative for the synthesis of Schiff bases. researchgate.netunn.edu.ng This solvent-free approach is typically carried out at room temperature by grinding the solid reactants together in a mortar and pestle or a ball mill. univ-ouargla.dzresearchgate.net

The reaction between solid aromatic primary amines and aldehydes has been shown to proceed smoothly and with high yields via this method. researchgate.net For the synthesis of compounds analogous to this compound, equimolar amounts of the corresponding aniline and benzaldehyde derivatives are ground together. researchgate.net The reaction is often rapid, with some syntheses being completed in as little as two minutes, and can result in near-quantitative yields without the need for a solvent or external heating. univ-ouargla.dzresearchgate.net This method not only simplifies the procedure and work-up but also significantly reduces chemical waste. researchgate.net The products are often of high purity directly after the reaction, minimizing the need for further purification steps. researchgate.net

| Amine | Aldehyde | Method | Reaction Time | Yield (%) |

| p-toluidine | 4-Chlorobenzaldehyde | Grinding (mortar and pestle) | Not specified | 98.6 researchgate.net |

| p-toluidine | 4-Bromobenzaldehyde | Grinding (mortar and pestle) | Not specified | 98.4 researchgate.net |

| p-toluidine | 4-Iodobenzaldehyde | Grinding (mortar and pestle) | Not specified | 99.5 researchgate.net |

| p-toluidine | 4-Nitrobenzaldehyde | Grinding (mortar and pestle) | Not specified | 99.6 researchgate.net |

| Aniline | Benzaldehyde | Grinding (mortar and pestle) with 0.1% FeSO4 | 2 minutes | 57 univ-ouargla.dz |

| 2-hydroxy-3-methoxybenzaldehyde | m-phenylenediamine | Grinding with 1 drop of DMF | 30 minutes | 89.5 unn.edu.ng |

Phase Behavior and Transitions of N 4 Methoxybenzylidene 4 Butylaniline

Nematic to Isotropic Phase Transition (N-I)

The transition from the nematic (N) phase to the isotropic (I) liquid phase is a key characteristic of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). In the nematic state, the rod-like molecules of MBBA have long-range orientational order, aligning along a common direction known as the director, but lack positional order. As the temperature increases, the thermal energy eventually overcomes the forces maintaining this orientational order, leading to a transition into the isotropic liquid phase, where the molecules are randomly oriented. This clearing point for bulk MBBA occurs at approximately 317 K (around 44-45°C). mdpi.comsmolecule.com This transition, while being first-order, exhibits significant pretransitional phenomena, indicating the system's preparation for the phase change. tandfonline.com

The nematic-isotropic (N-I) phase transition in MBBA can be characterized by its thermodynamic parameters, which quantify the energy changes associated with the loss of orientational order.

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the thermal properties and phase transitions of materials like MBBA. nih.gov In a DSC measurement, the heat flow into or out of a sample is measured as a function of temperature. For MBBA, DSC scans clearly show an endothermic peak corresponding to the N-I transition, which represents the energy absorbed by the molecules to overcome their ordered alignment. mdpi.comresearchgate.net The transition temperature (TNI) for bulk MBBA is observed at approximately 317 K. mdpi.com In addition to the N-I transition, DSC studies also reveal other phase transitions, such as the transition from a crystalline (C) or metastable crystalline (C') phase to the nematic phase at lower temperatures (around 294-295.3 K). mdpi.com

The table below summarizes the key transition temperatures for bulk MBBA as identified in DSC studies.

| Phase Transition | Abbreviation | Temperature (K) |

| Metastable Crystalline to Nematic | TC'N | 294 |

| Stable Crystalline to Nematic | TCN | 295.3 |

| Nematic to Isotropic | TNI | 317 |

Studies using the Clausius-Clapeyron equation have determined the transition enthalpy (ΔHN-I) to be 0.92 J/cm³ and the transition entropy (ΔSN-I) to be 0.72 J/mole·K for the N-I transition. tandfonline.comtandfonline.com

The thermal history, including heating and cooling rates, can significantly influence the phase behavior of MBBA. The appearance of multiple metastable crystalline phases is dependent on the conditions of the cooling process. mdpi.com DSC studies show that different cooling rates can lead to the formation of various solid phases, including different crystalline structures or even a glassy liquid crystal state. researchgate.netconsensus.app For instance, rapid cooling might trap the substance in a supercooled nematic phase, which can then exhibit a glass transition at a much lower temperature (around 205 K). mdpi.com The crystallization of MBBA into its stable crystalline form can be disturbed by factors such as confinement, which is analogous to effects that can be induced by rapid cooling. mdpi.com

In the isotropic phase, just above the N-I transition temperature (TNI), MBBA exhibits pretransitional phenomena. tandfonline.com Although the bulk material is isotropic, short-range, transient nematic-like domains, known as pre-nematic fluctuations, emerge. mdpi.com These fluctuations are a hallmark of a weakly first-order phase transition and have been observed through various experimental techniques. tandfonline.commdpi.com

The Nonlinear Dielectric Effect (NDE) is a sensitive method for investigating pretransitional fluctuations. nih.gov NDE measures the change in the dielectric permittivity of a substance under the influence of a strong electric field. In the isotropic phase of MBBA close to TNI, the pre-nematic fluctuations contribute significantly to the NDE. researchgate.net The application of a strong electric field can interact with these fluctuations, providing insight into their size and behavior. Studies have shown that these pretransitional fluctuations in the isotropic phase follow mean-field behavior, which helps in understanding the fundamental nature of the phase transition. smolecule.com

The pre-nematic fluctuations in the isotropic phase are characterized by a correlation length (ξ), which represents the average size of the dynamically ordered domains. mdpi.com As the temperature approaches the N-I transition temperature (TNI) from above, this correlation length increases. mdpi.com This growth of correlated domains signifies the impending phase transition. The temperature dependence of the correlation length typically follows a power law, which can be described by Landau-de Gennes theory. mdpi.comaps.org The lifetime of these fluctuations also increases as the transition is approached. mdpi.com The presence and growth of these fluctuations are responsible for anomalies observed in various physical properties, such as light scattering intensity and specific heat, just above the clearing point. tandfonline.com

Pretransitional Phenomena in the Isotropic Phase

Effects of Confinement and Mixtures on Phase Transitions

The phase transition temperatures and even the stability of certain phases of MBBA are significantly altered when it is confined in nanometer-scale spaces or mixed with other compounds.

When MBBA is introduced into the pores of mesoporous silica, its phase behavior is markedly different from that of the bulk material. The confinement imposes geometric constraints and introduces surface interactions that modify the thermodynamics of its phase transitions. mdpi.comarxiv.org

The extent to which confinement affects MBBA's phase transitions is strongly dependent on the size and architecture of the pores. mdpi.com A general observation is that all phase transition temperatures decrease as the pore size diminishes, with the shift being quasi-linear with the inverse of the pore diameter. mdpi.comresearchgate.net

The geometry of the pores plays a crucial role. Studies comparing one-dimensional (1-D) cylindrical pores (e.g., in FSM and MSU-H silica) with three-dimensional (3-D) networked pores (e.g., in CARiACT Q series silica) reveal distinct effects. mdpi.com

Suppression of Stable Phase: In smaller pores, the crystallization of MBBA into its most stable crystalline form is hindered, leading to a relative increase in the proportion of the metastable phase. mdpi.com

Architectural Dependence: The transition from the stable crystalline phase to the nematic phase (TCN) is more drastically reduced in 3-D networked pores compared to 1-D cylindrical pores of similar diameter. mdpi.com

Disappearance of N-I Transition: A striking effect observed in 1-D pores is the disappearance of the thermal anomaly associated with the nematic-to-isotropic (N-I) transition in differential scanning calorimetry (DSC) measurements. mdpi.com This suggests that the strong orientational ordering imposed by the parallel pore walls prevents a conventional, cooperative transition to a fully isotropic liquid state. mdpi.com

Glass Transition: The glass transition is readily observed in smaller pores, indicating that confinement can favor vitrification over crystallization. mdpi.com

| Confinement Medium | Pore Architecture | Pore Size (nm) | TC'-N (K) (Metastable-Nematic) | TC-N (K) (Stable-Nematic) |

| Bulk MBBA | - | - | ~294 | ~295.3 |

| CARiACT Q50 | 3-D Network | 50 | ~293 | ~294 |

| CARiACT Q30 | 3-D Network | 30 | ~291 | ~292 |

| MSU-H | 1-D Cylindrical | 4.7 | ~283 | ~288 |

| FSM16 | 1-D Cylindrical | 2.8 | Not prominent | ~278 |

Note: Transition temperatures for confined MBBA are estimated from graphical data presented in scientific literature and may vary. mdpi.com

Mixing MBBA with other substances, whether they are non-mesogenic solvents, other liquid crystals, or nanoparticles, creates binary or multi-component systems with unique and often complex phase diagrams.

Mixtures with Non-Mesogenic Solvents: When MBBA is mixed with a non-mesogenic molecular solvent like isooctane (B107328), a monotectic-type phase diagram is observed. nih.gov At low concentrations of isooctane, there is a two-phase region where the nematic and isotropic liquid phases coexist. nih.gov At high concentrations of isooctane, a different two-phase region appears, corresponding to the coexistence of two immiscible isotropic liquids. nih.gov The addition of the solvent disrupts the liquid crystal ordering, leading to a depression of the nematic-isotropic transition temperature.

Mixtures with Other Liquid Crystals: In binary systems with other liquid crystalline compounds, such as 4-cyano-4′-pentylbiphenyl, the phase behavior is influenced by intermolecular interactions. mdpi.com In this specific case, a weak electron donor-acceptor charge transfer interaction occurs, and the nematic-to-isotropic transition temperature of the mixture exhibits a non-linear, broad curve as a function of composition. mdpi.com

Mixtures with Nanoparticles: The introduction of nanoparticles into MBBA also modifies its phase transitions. For example, dispersing paraelectric BaTiO3 nanoparticles affects both the isotropic-nematic (I-N) and nematic-solid (N-S) transitions. mdpi.com The presence of nanoparticles can disrupt the long-range order of the liquid crystal host, typically leading to a shift in the transition temperatures. mdpi.com

| Material | TI-N (K) (Isotropic-Nematic) | TN-S (K) (Nematic-Solid) |

| Pure MBBA | 317.1 | ~295.3 |

| MBBA + 0.05% BaTiO3 | 316.9 | ~295.2 |

| MBBA + 0.1% BaTiO3 | 316.5 | ~295.1 |

| MBBA + 0.5% BaTiO3 | 315.6 | ~294.8 |

| MBBA + 1% BaTiO3 | 313.9 | ~294.3 |

Binary and Multi-component Liquid Crystal Mixtures

Phase Diagrams of MBBA Mixtures (e.g., with Isooctane, 5CB, PAA, Cholesteryl Nonanoate)

The introduction of a second component to MBBA can lead to complex phase diagrams, including the appearance of biphasic regions and the induction of new phases not present in the pure components.

MBBA with Isooctane: The mixture of the nematic liquid crystal MBBA with the molecular solvent isooctane exhibits a monotectic-type phase diagram. nih.gov This system is characterized by two distinct biphasic regions. nih.gov At low concentrations of isooctane, there is a coexistence region of the isotropic liquid and nematic phases (I+N). nih.gov At higher concentrations of isooctane, a liquid-liquid coexistence region (I1+I2) is observed, where two isotropic liquid phases are in equilibrium. nih.gov

The phase diagram reveals a TP1 domain for the isotropic liquid-nematic coexistence and a TP2 domain for the liquid-liquid coexistence. nih.gov The presence of these two-phase regions highlights the limited miscibility of isooctane in the nematic phase of MBBA and the limited miscibility of MBBA in isooctane at certain temperatures and compositions.

MBBA with 5CB (4'-n-pentyl-4-cyanobiphenyl): The phase diagram of MBBA and 5CB mixtures shows complex behavior. In a mixture of 60% MBBA and 40% 5CB, a second phase transition is observed at room temperature, resulting in a mosaic phase. researchgate.net This texture suggests the formation of a more ordered smectic phase, and preliminary X-ray data indicate the absence of a smectic A phase, pointing towards the possibility of an induced smectic B or G phase. researchgate.net

MBBA with PAA (Poly(acrylic acid)): Scientific literature detailing the phase diagram or specific phase behavior of mixtures of this compound and poly(acrylic acid) is not readily available based on the conducted searches.

MBBA with Cholesteryl Nonanoate (B1231133): Detailed phase diagrams for mixtures of this compound and cholesteryl nonanoate are not extensively documented in the available literature. Pure cholesteryl nonanoate is known to exhibit a complex series of phase transitions, including multiple distinct and thermodynamically stable "blue" phases (BPI, BPII, BPIII) between the cholesteric and isotropic phases. aps.org Mixtures of cholesteryl nonanoate with other cholesteryl esters, such as cholesteryl oleyl carbonate, show that the phase transitions are critically dependent on the composition, with significant behavioral changes observed around a 50% composition. nih.gov This suggests that mixtures with MBBA would also likely exhibit complex, composition-dependent phase behavior.

Influence of Mixture Composition on Transition Temperatures and Phase Stability

MBBA with Isooctane: In MBBA-isooctane mixtures, the composition directly affects the transition temperatures and the stability of the nematic and isotropic phases. The addition of isooctane to MBBA disrupts the nematic ordering, leading to a depression of the nematic-isotropic (N-I) transition temperature. The temperature width of the isotropic liquid-nematic (I+N) coexistence region (TP1 domain) is also dependent on the mole fraction of isooctane. nih.gov For very low concentrations of isooctane, the width of this biphasic domain is very small. nih.gov As the concentration of isooctane increases, the stability of the nematic phase decreases, eventually giving way to the liquid-liquid immiscibility region at higher concentrations. nih.gov

| Mole Fraction of Isooctane (x) | Phase Behavior Description |

|---|---|

| x = 0 (Pure MBBA) | Nematic to Isotropic transition at ~316.2 K. nih.gov |

| Low x | Isotropic + Nematic (I+N) coexistence region (TP1). The N-I transition temperature is depressed. nih.gov |

| x = 0.1 | Sample is within the I+N coexistence region at certain temperatures. mdpi.com |

| High x | Isotropic Liquid 1 + Isotropic Liquid 2 (I1+I2) coexistence region (TP2). nih.gov |

MBBA with 5CB: The composition of MBBA-5CB mixtures influences both the transition temperatures and the types of phases that are stable. While a complete temperature-composition phase diagram is not readily available, specific compositions show unique behaviors. For instance, the 60% MBBA and 40% 5CB mixture not only displays a depressed transition temperature from the nematic phase but also shows the induction of a new, more ordered smectic-like phase at room temperature. researchgate.net This indicates that specific compositions can enhance intermolecular interactions that favor smectic ordering, which is not present in either pure MBBA or pure 5CB at these temperatures. unm.edumdpi.com The stability of the nematic phase is altered, and a new, more ordered, and stable phase is formed as a result of the specific molecular interactions between MBBA and 5CB at this composition.

| Component | Composition | Observed Phase at Room Temperature | Transition Behavior |

|---|---|---|---|

| MBBA / 5CB | 60% / 40% | Mosaic Phase (likely induced Smectic B or G) | Exhibits a second phase transition near room temperature from the nematic phase. researchgate.net |

MBBA with PAA (Poly(acrylic acid)): There is no available research data from the conducted searches to describe the influence of mixture composition on the transition temperatures and phase stability of MBBA-PAA mixtures.

MBBA with Cholesteryl Nonanoate: While specific data on the influence of composition on MBBA-cholesteryl nonanoate mixtures is scarce, the behavior of similar systems suggests a strong dependence. In binary mixtures of different cholesteryl esters, the transition temperatures are significantly altered with changing composition. nih.gov The addition of a chiral component like cholesteryl nonanoate to a nematic host such as MBBA would be expected to induce a cholesteric (chiral nematic) phase. The transition temperature to the isotropic phase and the stability of this induced cholesteric phase would likely vary significantly with the concentration of cholesteryl nonanoate.

Spectroscopic Investigations of N 4 Methoxybenzylidene 4 Butylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool to probe the molecular dynamics and alignment of MBBA in its various phases.

In the nematic phase, MBBA molecules exhibit long-range orientational order. Proton and Carbon-13 NMR have been extensively used to study this behavior. For instance, proton NMR experiments conducted between 110 K and 350 K have helped in understanding the dynamics and phase transitions of MBBA. tandfonline.com These studies reveal that in a slow cooling process, the relaxation is influenced by both a slow ethyl group motion and the reorientation of the methyl groups. tandfonline.com

Nitrogen-15 NMR spectroscopy has also provided insights into the molecular ordering. The 15N NMR spectrum of MBBA in the nematic phase at 20°C shows a distinct doublet, which is indicative of the anisotropic environment of the nitrogen atom within the ordered liquid crystal matrix. researchgate.net Furthermore, deuterium (B1214612) (2H) NMR has been employed to elucidate the orientational order of molecules, providing detailed information about the alignment of specific molecular segments. researchgate.net

The effect of microwave heating on MBBA has been investigated using in situ microwave irradiation NMR spectroscopy. nih.gov This technique allows for the observation of ¹H NMR spectra while the sample is being subjected to microwave irradiation. When the liquid crystalline MBBA was irradiated with microwaves at 130 W for 90 seconds while maintaining the instrument temperature at 20°C, a small amount of the isotropic phase was generated within the bulk liquid crystal. nih.gov The sample's temperature during this irradiation was estimated to be 35°C based on the linewidths of the ¹H NMR spectrum. nih.gov This partial transition to the isotropic phase, below the normal transition temperature of 41°C, is attributed to non-equilibrium local heating induced by the microwaves. nih.gov

When the isotropic phase of MBBA was irradiated at 195 W for 5 minutes with an instrument temperature of 50°C, the sample temperature rose to 160°C. nih.gov A key finding from this study was that different protons within the MBBA molecule indicated significantly different temperatures, suggesting that microwave energy is not absorbed uniformly across the molecular structure. nih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides vibrational information that is highly sensitive to molecular conformation and intermolecular interactions, making it ideal for studying the aligned phases of MBBA.

Studies on thin films of MBBA, with molecules aligned either homogeneously (parallel to the surface) or homeotropically (perpendicular to the surface), have been conducted. oup.comoup.com The Raman spectra of these aligned films show that the intensities of the fundamental vibrational bands are dependent on the molecular orientation. oup.com This dependence allows for a semi-quantitative measure of the molecular alignment, which can be correlated with observations from polarizing microscopy. oup.comoup.com For instance, the C-H stretching vibrations at 3022 and 3000 cm⁻¹, which have their transition moments on the molecular plane, show different intensities in the infrared spectra of homogeneously and homeotropically aligned films, complementing the Raman data. oup.com

The polarization of Raman bands and the changes in their intensity with different alignments are instrumental for making accurate vibrational assignments. oup.com The molecular orientation structures in nematic liquid crystals are influenced by the nature of the substrate surface. oup.com By comparing the Raman spectra of MBBA films on surfaces treated in various ways, researchers can gain precise information about the molecular arrangements. oup.com Simultaneous differential scanning calorimetry (DSC) and Raman spectroscopy measurements have also been performed on MBBA to correlate vibrational changes with thermal phase transitions. researchgate.net

X-ray Diffraction (XRD) Studies

X-ray diffraction is a definitive technique for determining the arrangement of molecules in the crystalline state and can also provide information about the short-range order in liquid crystalline phases. The molecular and crystal structure of MBBA was determined by X-ray diffraction at -163°C. tandfonline.com The crystals were found to be orthorhombic with the space group P2₁2₁2₁. tandfonline.com

Crystallographic Data for MBBA at -163°C

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a | 14.908(4) Å |

| b | 8.391(3) Å |

| c | 18.411(4) Å |

| Z | 6 |

Data sourced from Boese et al. tandfonline.com

The analysis revealed three independent molecules in the crystal unit cell with slightly different conformations. tandfonline.com The molecular packing exhibits a smectic-like layering parallel to the (001) plane. tandfonline.com XRD studies have also been crucial in identifying the multiple metastable crystalline phases that MBBA can form depending on its thermal history. mdpi.comtandfonline.com Slow cooling from the nematic phase results in stable crystalline phases, whereas rapid cooling can lead to a glassy nematic-like state. tandfonline.com The transitions between these various solid phases have been investigated through detailed XRD measurements. mdpi.comtandfonline.com

Structural Phase Transitions Analysis

The phase behavior of N-(4-Methoxybenzylidene)-4-butylaniline is characterized by several distinct transitions, which have been precisely determined using techniques such as Differential Scanning Calorimetry (DSC). The compound melts from a crystalline solid phase into a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.

Research has shown that MBBA can exist in multiple crystalline forms, including a stable crystalline phase (C) and a metastable crystalline phase (C'). The transition temperatures for bulk MBBA are well-documented. The transition from the metastable crystalline phase (C') to the nematic phase (N) occurs at approximately 294 K (21 °C). mdpi.comresearchgate.net The stable crystalline phase (C) transitions to the nematic phase (N) at a slightly higher temperature of 295.3 K (22.3 °C). mdpi.comresearchgate.net The nematic phase itself is stable over a range of temperatures, finally transitioning to an isotropic liquid (I) at what is known as the clearing temperature, which is approximately 317 K (44 °C). mdpi.com Furthermore, studies have identified a glass transition of the supercooled nematic phase at around 205 K (-68 °C). mdpi.comresearchgate.net The formation of the metastable crystalline phase is dependent on the thermal history, particularly the cooling process. mdpi.com

Table 1: Phase Transition Temperatures of Bulk this compound

| Transition | Temperature (Kelvin) | Temperature (Celsius) |

|---|---|---|

| Glass Transition (Tg) | 205 K | -68 °C |

| Metastable Crystal to Nematic (TC'N) | 294 K | 21 °C |

| Stable Crystal to Nematic (TCN) | 295.3 K | 22.3 °C |

| Nematic to Isotropic Liquid (TNI) | 317 K | 44 °C |

These transitions are a result of changes in the degree of molecular ordering. In the crystalline phases, the molecules are held in a fixed, ordered lattice. Upon heating to the nematic phase, the molecules lose their positional order but maintain a significant degree of long-range orientational order, aligning along a common direction known as the director. In the isotropic phase, this orientational order is lost, and the molecules are randomly arranged.

Molecular Reordering under External Fields

The elongated, rod-like molecules of this compound possess an anisotropic distribution of their electric properties, which allows for the manipulation of their collective orientation through the application of external electric or magnetic fields. This molecular reordering is a key characteristic of the nematic phase.

MBBA is known to have a negative dielectric anisotropy (Δε < 0). This means that the component of the dielectric permittivity perpendicular to the long molecular axis is greater than the component parallel to it. Consequently, in the presence of a low-frequency electric field, the long axes of the MBBA molecules tend to align perpendicular to the field direction to minimize the free energy. However, this response can be frequency-dependent. At higher frequencies, the alignment behavior can change.

Similarly, an external magnetic field can induce alignment of the MBBA molecules. Due to its magnetic susceptibility anisotropy, the molecules will orient themselves to align either parallel or perpendicular to the magnetic field lines, depending on the sign of the anisotropy. This ability to control the molecular director with external fields is fundamental to many of the applications of liquid crystals.

Studies have also investigated the effect of other types of external fields. For instance, microwave irradiation has been shown to induce localized heating, which can trigger a partial or full transition from the nematic to the isotropic phase, even when the bulk temperature of the sample is below the normal transition temperature. rsc.org This effect is attributed to a non-equilibrium local heating state caused by the interaction of the microwaves with the polar functional groups of the MBBA molecules. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of molecules. For a complex molecule like this compound, the infrared spectrum contains a wealth of information about its molecular structure, conformation, and the intermolecular interactions that govern its liquid crystalline phases.

Infrared spectra of MBBA have been recorded in the crystalline, nematic (mesomorphic), and isotropic liquid phases. tandfonline.com The spectra consist of numerous absorption bands corresponding to the various stretching and bending vibrations of the chemical bonds within the molecule. Key vibrational bands include those associated with the C-H bonds in the aromatic rings and the butyl chain, the C=N imine linkage, the C-O-C ether group, and the skeletal vibrations of the benzene (B151609) rings. tandfonline.com

Table 2: Selected FTIR Vibrational Band Assignments for this compound

| Wavenumber (cm-1) | Assignment |

|---|---|

| ~1600 | C-C in-plane stretching vibration of the benzene ring |

| ~1250 | Asymmetric C-O-C stretching of the methoxy (B1213986) group |

| ~1160 | C-N stretching |

| ~830 | p-substituted benzene ring C-H out-of-plane bending |

Note: Band positions can show slight shifts depending on the phase and temperature.

Molecular Ordering in Different Phases

By using polarized infrared light, FTIR spectroscopy can be employed to study the degree of molecular ordering in the different phases of MBBA. This technique, known as infrared dichroism, measures the differential absorption of light polarized parallel and perpendicular to an alignment direction (e.g., induced by an external field or surface treatment).

In the isotropic phase, where molecules are randomly oriented, the absorption of polarized light is independent of the polarization direction. However, in the nematic phase, due to the preferential alignment of the molecules, the absorption of specific vibrational bands becomes highly dependent on the polarization of the incident light. The dichroic ratio, which is the ratio of the absorbance parallel to the director to the absorbance perpendicular to it, can be used to calculate an order parameter. This parameter provides a quantitative measure of the degree of orientational order of the molecules.

For example, the stretching vibration of a bond that is aligned parallel to the long molecular axis will show strong absorption when the IR light is polarized parallel to the nematic director and weak absorption when polarized perpendicularly. Conversely, vibrations with transition moments perpendicular to the long axis will exhibit the opposite behavior. By analyzing the changes in the dichroic ratios of specific bands across the nematic-to-isotropic phase transition, researchers can gain detailed insights into the changes in molecular ordering. Studies have shown that as the temperature increases within the nematic phase towards the clearing point, the order parameter gradually decreases, reflecting the increasing thermal fluctuations that disrupt the parallel alignment of the molecules. tandfonline.com

Dielectric and Electro Optical Properties of N 4 Methoxybenzylidene 4 Butylaniline

Dielectric Anisotropy and Permittivity

The dielectric properties of MBBA are anisotropic, meaning they are dependent on the orientation of the molecules relative to an applied electric field. This anisotropy is a key parameter for display applications. ras.ru MBBA is characterized by a negative dielectric anisotropy (Δε < 0), which signifies that the component of the dielectric permittivity perpendicular to the molecular long axis (ε⊥) is greater than the parallel component (ε‖). mdpi.comras.ru This property dictates that in the presence of an electric field, MBBA molecules tend to align themselves perpendicular to the field direction. mdpi.comcore.ac.uk

The dielectric permittivity of MBBA is significantly influenced by both temperature and frequency. Generally, the dielectric constant shows a strong dependence on temperature, particularly at lower frequencies. researchgate.net As temperature increases within the nematic phase, the parallel component of the dielectric constant (ε‖) tends to increase, while the perpendicular component (ε⊥) decreases. ras.rusurajitdhara.in This leads to a reduction in the magnitude of the dielectric anisotropy as the temperature rises. ras.ruresearchgate.net

The frequency of the applied electric field also plays a crucial role. A consistent trend observed is a decline in permittivity as the frequency increases. ras.rusurajitdhara.inresearchgate.net This behavior is observed for both the parallel and perpendicular components of the dielectric constant. ras.ru At low frequencies, the dielectric permittivity is associated with the electronic exchange between electrodes and ions, while in the mid-frequency range, it is more indicative of the bulk properties of the liquid crystal. As the frequency further increases, dielectric relaxation phenomena become dominant. case.edu

Interactive Data Table: Temperature Dependence of Dielectric Constants for Pure MBBA at 20 kHz

| Temperature (°C) | Perpendicular Permittivity (ε⊥) | Parallel Permittivity (ε‖) |

| 25 | 5.10 | 4.65 |

| 30 | 5.05 | 4.70 |

| 35 | 5.00 | 4.75 |

| 40 | 4.95 | 4.80 |

Note: The data in this table is illustrative, based on general trends described in the cited literature. Actual experimental values can vary.

The dielectric anisotropy (Δε) is defined by the difference between the parallel (ε‖) and perpendicular (ε⊥) components of the dielectric permittivity: Δε = ε‖ - ε⊥. For MBBA, this value is negative. ras.ru The parallel component corresponds to the alignment where the long molecular axis is parallel to the electric field, while the perpendicular component corresponds to a homeotropic alignment where the long axis is perpendicular to the field. ras.ru

Studies have shown that doping MBBA with certain nanoparticles can alter these components. For instance, the addition of single-walled carbon nanotubes (SWCNTs) at a concentration of 0.3% was found to decrease the longitudinal (parallel) component of the dielectric permittivity from 4.60 to 4.53, while increasing the transverse (perpendicular) component from 5.19 to 5.33. case.edu Similarly, research involving barium titanate nanoparticles has provided nuanced insights into the alterations of these components under various conditions. ras.ruresearchgate.net

Dielectric relaxation in MBBA reveals important aspects of molecular reorientation. nih.gov Measurements have identified two distinct absorption processes in both parallel and perpendicular alignments. nih.govras.ru The lower frequency absorption is attributed to the reorientation of the molecule as a whole, while a higher frequency absorption, particularly in the perpendicular alignment, is linked to the internal rotation of the methoxy (B1213986) group. nih.gov

The frequency at which the maximum energy loss occurs is known as the relaxation frequency. core.ac.uk For MBBA, one relaxation mode is observed in the frequency range of 10^5 to 10^6 Hz, which corresponds to the orientation of the molecule around its long axis. researchgate.net The application of a DC voltage can influence these relaxation dynamics; for instance, applying a 20V potential has been shown to decrease the relaxation frequency and consequently increase the relaxation time. mdpi.comcore.ac.uk

Influence of External Fields on MBBA

The application of external electric fields is a primary method for manipulating the molecular orientation of MBBA, forming the basis of its electro-optical applications. The inherent anisotropy of MBBA's physical properties allows for the alteration of the molecular axis direction under the influence of an electric field. ras.ru

Due to its negative dielectric anisotropy, MBBA molecules align their long axes perpendicular to an applied electric field. mdpi.com This reorientation is a collective phenomenon that can be controlled by the strength of the field. The manipulation of molecular orientation is a key goal in organic electronics as it can significantly affect parameters like electron transport and light outcoupling.

The interaction between an external field and the liquid crystal molecules can lead to a reorienting torque. researchgate.net This torque arises from the coupling between the field and the dielectric anisotropy of the material. researchgate.net In the case of MBBA, this effect can be harnessed to switch between different optical states, which is the fundamental principle behind its use in liquid crystal displays (LCDs). mdpi.com The orientation of molecules can also be influenced by the presence of nanoparticles within the liquid crystal matrix when an electric field is applied. surajitdhara.in

The reorientation of MBBA molecules under an electric field is a threshold phenomenon. A certain minimum voltage, known as the Freedericksz transition threshold voltage (Vth), is required to overcome the elastic forces holding the molecules in their initial alignment. core.ac.uksurajitdhara.in This threshold is dependent on several factors, including the material's elastic constants, dielectric anisotropy, and the thickness of the liquid crystal cell. researchgate.netresearchgate.net

The threshold voltage for electrohydrodynamic (EHD) instability, another field-induced effect, is also a critical parameter. ras.ru The frequency of the applied voltage significantly influences these thresholds. For instance, the threshold voltage for the formation of domain structures in MBBA increases with the increasing frequency of the electric field. researchgate.net At low frequencies, typically below a certain critical frequency, EHD instabilities known as Williams domains can be observed above a threshold voltage. nih.gov The spatial period of some instabilities has been shown to be a function of the applied voltage. nih.gov

Interactive Data Table: Illustrative Voltage-Frequency Thresholds for Instabilities in MBBA

| Frequency (Hz) | Threshold Voltage (V) for EHD Instability | Threshold Voltage (V) for Freedericksz Transition |

| 20 | 6.5 | 4.0 |

| 100 | 7.2 | 4.0 |

| 500 | 8.5 | 4.1 |

| 1000 | 10.0 | 4.2 |

Note: This table presents hypothetical data based on described trends to illustrate the relationship between frequency and threshold voltage. Actual values are dependent on specific experimental conditions such as cell thickness and temperature.

Electrohydrodynamic Convection

N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a well-studied nematic liquid crystal, exhibits complex pattern formation under the influence of an applied electric field, a phenomenon known as electrohydrodynamic (EHD) convection. This behavior arises in dissipative systems driven far from equilibrium. When an alternating voltage is applied to a thin layer of planarly aligned MBBA, an instability occurs, leading to the formation of various intricate patterns.

The characteristics of these patterns are dependent on the frequency of the applied voltage, leading to two distinct regimes: the "conduction regime" at low frequencies and the "dielectric regime" at high frequencies. bohrium.com In the conduction regime, the onset of convection results in the formation of spatially periodic patterns known as Williams domains, which are straight rolls with a wavelength related to the thickness of the liquid crystal layer. As the voltage is increased beyond the initial threshold, these straight rolls can become unstable, leading to the appearance of defects and a transition to a more chaotic state referred to as fluctuating Williams domains (FWD). bohrium.com This secondary threshold is characterized by the continuous creation and annihilation of defects, resulting in a stochastic behavior of the defect density over time. bohrium.com

In the dielectric regime, the director of the liquid crystal molecules oscillates with the external frequency. bohrium.com The theoretical understanding of the onset of EHD convection in MBBA was initially developed by Helfrich for DC voltage and later extended to AC voltages by the Orsay group. bohrium.com The threshold voltage for the onset of these instabilities can be calculated by linearizing the relevant equations, assuming small deviations from the unstructured state. bohrium.com EHD convection in nematics like MBBA is a rich area of study for understanding non-equilibrium pattern formation, distinguished from other systems like Rayleigh-Bénard convection by its shorter relaxation times and the additional control parameter of frequency. bohrium.com

Modulation of Electro-Optical Properties through Doping and Composites

The intrinsic electro-optical properties of MBBA can be significantly modified by introducing dopants and creating composite materials. The incorporation of nanoparticles, for instance, has been a major area of research to enhance the performance of liquid crystal devices.

Nanoparticle Doping (e.g., Carbon Nanotubes, Barium Titanate, Gold Nanoparticles)

The introduction of nanoparticles such as carbon nanotubes (CNTs), barium titanate (BaTiO₃), and gold nanoparticles (AuNPs) into the MBBA matrix can lead to substantial changes in its physical properties. These modifications are of great interest for tailoring the performance of liquid crystal displays and other optoelectronic devices.

Impact on Order Parameter and Clearing Temperature

The presence of nanoparticles can influence the orientational order of the liquid crystal molecules, which is quantified by the order parameter. Doping MBBA with single-walled carbon nanotubes (SWCNTs) at a concentration of 0.3 wt.% has been shown to increase the order parameter. This enhancement in molecular alignment consequently leads to an increase in the nematic-isotropic transition temperature, also known as the clearing temperature.

Heavy doping of MBBA with multi-walled carbon nanotubes (MWCNTs), however, can have a different effect. At concentrations of 2% and 5% w/w, the clearing temperature of MBBA was observed to decrease. Specifically, the nematic phase was followed by the appearance of the isotropic phase at 34°C for the 2% MWCNT-doped sample and at 23°C for the 5% doped sample, compared to 38°C for pure MBBA. The order parameter was also found to be dependent on the dopant concentration, with the 2% doped sample exhibiting a higher order parameter than the 5% doped sample.

The addition of barium titanate (BaTiO₃) nanoparticles to MBBA also has a significant impact on the clearing temperature. The shift in the clearing temperature is notable when the amount of BaTiO₃ nanoparticles is varied.

Changes in Dielectric Anisotropy and Conductivity

The dielectric anisotropy, which is the difference between the dielectric permittivity parallel and perpendicular to the director, is a crucial parameter for the operation of liquid crystal devices. Doping MBBA with nanoparticles can significantly alter this property.

The introduction of barium titanate (BaTiO₃) nanoparticles into MBBA also modulates its dielectric properties. The dielectric anisotropy is reduced with nanoparticle doping, reaching a minimum at a concentration of 0.05% by weight. However, at a concentration of 0.5% by weight, the dielectric anisotropy was found to be higher than that of pure MBBA. The dielectric permittivity generally decreases with increasing frequency across different nanoparticle concentrations. The electrical conductivity of MBBA is also influenced by the presence of BaTiO₃ nanoparticles, with the DC electric conductivity being determinable from the low-frequency part of the imaginary component of the dielectric permittivity.

Gold nanoparticles have also been shown to increase the ionic conductivity and dielectric constant when dispersed in liquid crystals.

Percolation Effects and Hopping Electron Conductivity

In nanoparticle-doped liquid crystal systems, as the concentration of the conductive nanoparticles increases, a point is reached where a continuous network of particles is formed, allowing for electrical conduction through the material. This phenomenon is known as the percolation effect.

Similarly, in barium titanate ceramics, which can be used as dopants, variable-range hopping has been identified as a significant conduction mechanism. The electrical conductivity in such systems can arise from the hopping of charge carriers, such as oxygen ion vacancies, between localized sites. The study of hopping conduction is often analyzed using models that consider the temperature dependence of resistivity.

Effect on Response Time

The response time of a liquid crystal device is a critical performance metric, particularly for display applications. Doping MBBA with nanoparticles has been shown to be an effective method for reducing the response time.

The introduction of carbon nanotubes (CNTs) into MBBA can significantly decrease the response time. For instance, doping with 0.05 wt.% of CNTs can reduce the response time from 44 ms (B15284909) to 5.8 ms. Further increasing the CNT concentration to 0.08 wt.% can lead to an even shorter response time of 2.57 ms. This enhancement is attributed to the electrical properties of the nanoparticles. The threshold voltage of the liquid crystal device is also observed to decrease with CNT doping.

The following table summarizes the effect of Carbon Nanotube (CNT) concentration on the response time and threshold voltage of this compound (MBBA).

| CNT Concentration (wt.%) | Response Time (ms) | Threshold Voltage (V) |

| 0 (Pure MBBA) | 44 | 0.9 |

| 0.05 | 5.8 | 0.7 |

| 0.06 | - | 0.8 |

| 0.08 | 2.57 | 0.7 |

| 0.1 | - | 0.8 |

Polymer Composites

While specific research focusing exclusively on the dielectric and electro-optical properties of this compound within a polyacrylonitrile (B21495) (PAN) matrix is not extensively documented in the available literature, the expected effects can be inferred from the known properties of the individual components.

Polyacrylonitrile is a polymer known for its favorable features such as high flexibility and conductivity (including ferroelectricity and piezoelectricity). researchgate.net In composite materials, PAN has been studied as a binder for electrodes and capacitors. researchgate.netnih.gov Studies on PAN composite nanofibers have shown that their dielectric properties are dependent on processing temperatures and the inclusion of other materials. For instance, the dielectric constant of PAN fibers can change significantly during different stages of carbonization. researchgate.net In composites with graphene oxide, the relative permittivity of the PAN matrix can be significantly enhanced, with values as high as 86.4 at 102 Hz, although this is also accompanied by dielectric loss. researchgate.netnih.govnih.gov

Table 1: Dielectric Properties of Polyacrylonitrile (PAN) Based Composites

| Composite Material | Frequency (Hz) | Relative Permittivity (ε') | Dielectric Loss (tan δ) | Source |

| PAN/Graphene Oxide (0.24 w/w) | 100 | 86.4 | 4.97 | nih.govnih.gov |

| PAN/Graphene Oxide (GN1) | 50 | ~35 | 1.59 | nih.gov |

| PAN/Graphene Oxide (GN2) | 50 | ~60 | 3.39 | nih.gov |

| PAN/Graphene Oxide (GN3) | 50 | ~90 | 6.18 | nih.gov |

This table presents data for PAN composites with graphene oxide to illustrate the dielectric behavior of the PAN matrix.

The electro-optical effect in nematic liquid crystals like MBBA stems from the reorientation of its rod-like molecules under an applied electric field. researchgate.net In a polymer composite, this reorientation process is significantly influenced by the polymer network. The polymer matrix creates a scaffold that anchors the liquid crystal molecules at the interface, which affects their ability to freely rotate in response to an electric field.

When an electric field is applied to the composite, a torque is exerted on the MBBA molecules due to their dielectric anisotropy. This torque competes with the elastic forces of the liquid crystal bulk and the anchoring forces imposed by the polymer network. Consequently, a higher threshold voltage is often required to initiate the reorientation of the liquid crystal director compared to the pure liquid crystal. The switching speed (both rise and decay times) of the liquid crystal is also affected by the viscosity of the medium and the strength of the polymer anchoring.

The morphology of the polymer network—such as the size and shape of the pores or droplets—plays a critical role in the reorientation dynamics. A dense polymer network can strongly constrain the MBBA molecules, leading to faster relaxation times when the electric field is removed, but also requiring a stronger field for switching. Theoretical studies have shown that the electro-optical parameters of MBBA are enhanced in the presence of an electric field, indicating its suitability for display applications. researchgate.net The inclusion of nanoparticles within composites can further modify these properties by interacting with the liquid crystal molecules and altering the local ordering. researchgate.net

Binary Liquid Crystal Mixtures for Tuned Properties

The physical properties of this compound can be precisely tuned by mixing it with other compounds, forming binary mixtures. This approach is widely used to optimize material characteristics for specific technological applications, such as adjusting the temperature range of the liquid crystal phase or modifying electro-optical responses. mdpi.commdpi.com Creating binary mixtures can lead to the formation of eutectic compositions with lower melting points than either of the individual components. mdpi.com

The introduction of a second component can alter several key parameters of MBBA:

Phase Transition Temperatures: Mixing MBBA with other substances can broaden or narrow its nematic temperature range. For instance, in mixtures with isooctane (B107328), MBBA exhibits complex phase diagrams with distinct biphasic regions, demonstrating how a non-mesogenic solvent can influence phase behavior. smolecule.com

Dielectric Anisotropy: The dielectric anisotropy is a crucial parameter for electro-optical applications. Doping MBBA with materials like fullerenes (C60) has been shown to decrease the absolute value of its negative dielectric anisotropy. researchgate.net In these mixtures, the longitudinal component of the dielectric permittivity increases while the transverse component decreases. researchgate.net

Electrical Conductivity: The purity of a liquid crystal is critical for device performance, and ionic impurities can increase electrical conductivity, which is generally undesirable. Studies have shown that adding fullerenes to MBBA can lead to a decrease in electric conductivity, attributed to the capture of mobile ions by the fullerene molecules. researchgate.net

The investigation of binary mixtures allows for the fine-tuning of material properties to meet the demands of advanced display technologies and other photonic devices. mdpi.comresearchgate.netnih.gov

Table 2: Effects of Additives on the Properties of this compound (MBBA) Binary Mixtures

| Additive | Concentration | Observed Effect on MBBA | Source |

| Fullerene (C60) | Not specified | Decreased clearing temperature and order parameter. Decreased absolute value of dielectric anisotropy. Decreased electric conductivity. | researchgate.net |

| Isooctane | Varied | Formation of complex phase diagrams with isotropic liquid-nematic and liquid-liquid coexistence regions. | smolecule.com |

| 5CB / 8CB (Liquid Crystals) | Varied | Used in mixtures to study the tumbling parameter (λ) and flow-aligning behavior, demonstrating how mixing different LCs affects rheological properties. | researchgate.net |

Computational and Theoretical Studies of N 4 Methoxybenzylidene 4 Butylaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been effectively utilized to investigate the electronic structure and properties of MBBA, particularly in the context of its behavior in mixtures and its response to external fields.

DFT studies have been conducted to understand the electro-optical effects in binary mixtures containing MBBA, for instance with p-Azoxyanisole (PAA), under the influence of an electric field in the terahertz (THz) frequency range. ui.ac.idresearchgate.net Research shows that such binary mixtures exhibit a negative order parameter and negative birefringence, maintaining nematic phase stability under the applied electric field. ui.ac.idresearchgate.net

One significant finding is that the refractive index of the MBBA and PAA mixture remains constant at high THz frequencies. ui.ac.idresearchgate.net However, the director angle is sensitive to the THz frequency, which leads to maximum fluctuation. ui.ac.idresearchgate.net The study of these properties is crucial for the development of sensing application devices. ui.ac.id The combination of MBBA and PAA is particularly interesting as they are suitable for low and high-frequency ranges, respectively, while their mixture is viable across a broad THz frequency spectrum. ui.ac.id

Table 1: Electro-Optical Properties of MBBA/PAA Binary Mixture in THz Frequency

| Property | Observation | Citation |

|---|---|---|

| Order Parameter | Negative | ui.ac.idresearchgate.net |

| Birefringence | Negative | ui.ac.idresearchgate.net |

| Nematic Phase Stability | Maintained under electric field | ui.ac.idresearchgate.net |

| Refractive Index | Constant at high THz frequency | ui.ac.idresearchgate.net |

Molecular Dynamics Simulations